1a,1b-Dihomo-PGF2alpha
Overview
Description
1a,1b-Dihomo-Prostaglandin F2alpha is a prostanoid, specifically a type of prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily produced in the renal medulla, where adrenic acid is selectively distributed. It is a theoretical product of adrenic acid in the cyclooxygenase pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1a,1b-Dihomo-Prostaglandin F2alpha can be synthesized from adrenic acid through the cyclooxygenase pathway. The process involves the conversion of adrenic acid to prostaglandin endoperoxides, which are then reduced to form 1a,1b-Dihomo-Prostaglandin F2alpha .
Industrial Production Methods: Industrial production of 1a,1b-Dihomo-Prostaglandin F2alpha typically involves the use of advanced organic synthesis techniques. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1a,1b-Dihomo-Prostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1a,1b-Dihomo-Prostaglandin F2alpha has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of prostaglandins and their derivatives.
Biology: The compound is studied for its role in various biological processes, including inflammation and renal function.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of renal disorders and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and other biologically active compounds
Mechanism of Action
1a,1b-Dihomo-Prostaglandin F2alpha exerts its effects by interacting with specific prostaglandin receptors. These receptors are involved in various signaling pathways that regulate inflammation, renal function, and other physiological processes. The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to changes in cellular responses .
Comparison with Similar Compounds
Prostaglandin F2alpha: A closely related compound with similar biological activities.
Prostaglandin E2: Another prostaglandin with distinct but related functions.
Prostaglandin D2: A prostaglandin involved in different physiological processes
Uniqueness: 1a,1b-Dihomo-Prostaglandin F2alpha is unique due to its specific structure and the presence of additional carbon atoms compared to other prostaglandins. This structural difference influences its biological activity and makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(Z)-9-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]non-7-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTAOAWRUXSOQF-GWSKAPOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101348000 | |
Record name | 1a,1b-Dihomoprostaglandin F2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57944-39-5 | |
Record name | 1a,1b-Dihomoprostaglandin F2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1a,1b-Dihomoprostaglandin F2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101348000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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